molecular formula C15H18ClFN4O B2961621 (4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331145-09-5

(4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2961621
CAS No.: 1331145-09-5
M. Wt: 324.78
InChI Key: CYZZWMOYQDXHQN-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: . This compound features a fluorophenyl group, a piperazine ring, and an imidazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the imidazole ring[_{{{CITATION{{{3{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). One common synthetic route includes the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-imidazole-2-carboxylic acid to form an intermediate, which is then reacted with piperazine to yield the final product[{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: : The imidazole ring can be reduced to form imidazolyl derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives

  • Reduction: : Imidazolyl derivatives

  • Substitution: : Piperazine derivatives with various substituents

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activities, such as antimicrobial and antiviral properties, make it a candidate for drug development.

  • Medicine: : It has shown potential in treating various diseases, including cancer and inflammation.

  • Industry: : It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other fluorophenyl derivatives, imidazole-containing compounds, and piperazine derivatives. the presence of both fluorophenyl and imidazole groups in this compound sets it apart from others in terms of its chemical properties and biological activities.

List of Similar Compounds

  • Fluorophenyl derivatives: : Compounds containing fluorophenyl groups.

  • Imidazole-containing compounds: : Compounds with imidazole rings.

  • Piperazine derivatives: : Compounds derived from piperazine.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O.ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)14(21)12-2-4-13(16)5-3-12;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZZWMOYQDXHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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